molecular formula C16H12O4 B562658 4-Hydroxy-7-benzyloxycoumarin CAS No. 30992-66-6

4-Hydroxy-7-benzyloxycoumarin

Cat. No.: B562658
CAS No.: 30992-66-6
M. Wt: 268.268
InChI Key: FTPXRFMTZRSQSX-UHFFFAOYSA-N
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Description

4-Hydroxy-7-benzyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of hydroxy and benzyloxy groups to the coumarin core enhances its chemical properties and biological activities, making this compound a compound of significant interest in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-7-benzyloxycoumarin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules . The nature of these interactions often involves the compound’s distinct chemical structure, which consists of a benzene ring fused to an α-pyrone ring .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For instance, it has been shown to have an impact on HepG2 hepatocellular carcinoma cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. For instance, it has been suggested that the reaction of the coumarin anion with N-benzoyl- or N-sulfonylaziridines yields amidoethylated 7- or 4-hydroxycoumarins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, coumarins undergo biosynthesis in plants and have specific metabolic pathways . The compound may interact with various enzymes or cofactors within these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-benzyloxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 4-hydroxycoumarin and benzyl bromide. The reaction is carried out in a solvent such as acetone or ethanol, with potassium carbonate as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-benzyloxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-7-benzyloxycoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-7-benzyloxycoumarin is unique due to the presence of both hydroxy and benzyloxy groups, which enhance its chemical stability, lipophilicity, and biological activity.

Properties

IUPAC Name

4-hydroxy-7-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPXRFMTZRSQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716122
Record name 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30992-66-6
Record name 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzyloxy-2-hydroxy-acetophenone (20 g, 0.0825 mol), prepared in accordance with Example 4, was dissolved in 150 mL of toluene. To this solution was added diethyl carbonate (25.3 g, 0.21 mol) and the entire contents taken in a beaker was heated while stirring to dissolve the starting material. This solution was then taken in an addition funnel and was added at a rate of 7-8 mL/min (addition time=1.5 hrs) to a suspension of sodium hydride (4.3 g, 10.1 mol) in toluene (100 mL) taken in a 500 mL 4-neck flask equipped with a mechanical stirrer, a distillation apparatus (double jacketed-splitter heads) with a condenser, a thermocouple, and a thermometer to read the temperature of the distillate under N2 atmosphere. The reaction flask was heated to 110°-115° C. with a heating mantle during the addition. Ethanol produced during this reaction is removed as an azeotrope with toluene. Additional toluene was added through the addition funnel to have enough of toluene in the reaction flask. The reaction mixture was refluxed for ~5 hrs to complete the reaction. The contents of the reaction flask were transferred to a separatory funnel and 400 mL of distilled water was added to separate into two phases. The aqueous layer was acidified to pH 2.0 with 1:1 dil. HCl and filtered under vacuum. The crude product was recrystallized from hot methanol; yield 84%.
[Compound]
Name
4-Benzyloxy-2-hydroxy-acetophenone
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Six

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